molecular formula C11H18O2 B14893834 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one

2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one

Cat. No.: B14893834
M. Wt: 182.26 g/mol
InChI Key: XBYKTLHVYNUUIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong acid or base to form the spirocyclic structure. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs catalysts to enhance reaction rates and selectivity, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the ketone group may produce an alcohol .

Scientific Research Applications

2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary, but typically include key regulatory proteins and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6,6-dimethylspiro[3.5]nonane: Lacks the ketone group, which affects its reactivity and applications.

    6,6-Dimethylspiro[3.5]nonan-7-one:

Uniqueness

2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one is unique due to the presence of both a hydroxyl and a ketone group within a spirocyclic structure. This combination of functional groups and structural features imparts distinct reactivity and versatility, making it valuable for a variety of applications in research and industry .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-hydroxy-8,8-dimethylspiro[3.5]nonan-7-one

InChI

InChI=1S/C11H18O2/c1-10(2)7-11(4-3-9(10)13)5-8(12)6-11/h8,12H,3-7H2,1-2H3

InChI Key

XBYKTLHVYNUUIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC1=O)CC(C2)O)C

Origin of Product

United States

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